BMS-191095

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

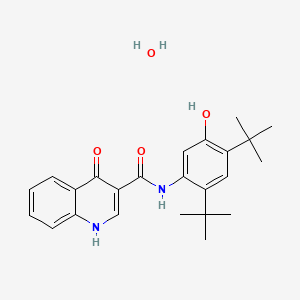

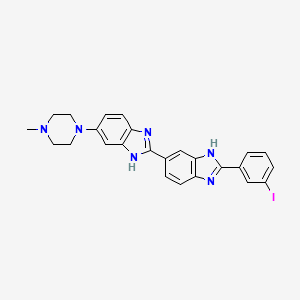

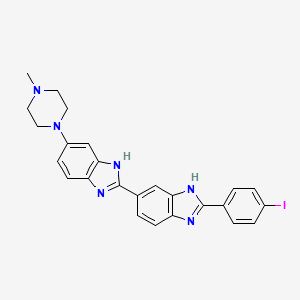

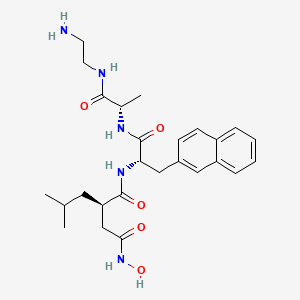

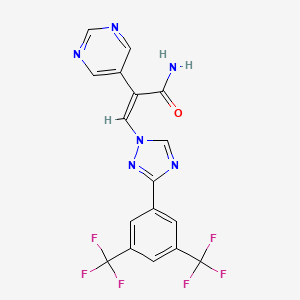

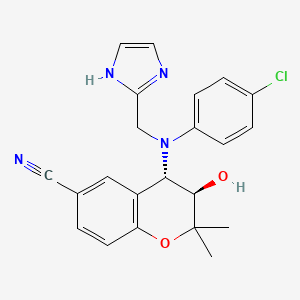

BMS-191095 is a potent and selective mitochondrial ATP-sensitive K1 channel (KATP) channel opener . It is devoid of peripheral vasodilating activity and improves postischemic recovery of function and reduces lactate dehydrogenase release in isolated rat hearts .

Synthesis Analysis

The synthesis of BMS-191095 involves the use of (3R,4S)-4- [(4-Chlorophenyl) (1H-imidazol-2-ylmethyl)amino]-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-carbonitrile monohydrochloride .Molecular Structure Analysis

The molecular structure of BMS-191095 is represented by the empirical formula C22H21ClN4O2 · HCl . It has a molecular weight of 445.34 .Physical And Chemical Properties Analysis

BMS-191095 is a white to beige powder . It is soluble in DMSO up to 20 mg/mL . It should be stored at room temperature .Scientific Research Applications

BMS-191095 provides cytoprotection in models of ischemia-reperfusion injury by modulating calcium homeostasis. It protected myoblasts from calcium ionophore-induced injury but not from H2O2-induced injury, suggesting its role in modulating intracellular calcium transients and preventing calpain activation (Malińska et al., 2006).

In a rat model, BMS-191095 reduced neuronal damage after transient focal cerebral ischemia. It showed protective effects against cerebral ischemia by selective opening of mitoKATP channels without inducing reactive oxygen species (ROS) generation (Mayanagi et al., 2006).

BMS-191095 induces neuronal preconditioning against glutamate excitotoxicity and oxygen-glucose deprivation, involving mechanisms like mitochondrial depolarization, PKC activation, and attenuated free radical production during neuronal stress (Kis et al., 2004).

BMS-191095 was characterized as a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity, suggesting its selective cardioprotective activity (Grover et al., 2001).

Delayed preconditioning with BMS-191095 increased the expression of catalase in cultured rat cortical neurons, indicating its role in improving free radical scavenging capacity, which is essential for its neuroprotective effect (Gáspár et al., 2006).

Mechanism of Action

Safety and Hazards

BMS-191095 is classified under GHS07 for safety . It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of soap and water (P302 + P352) .

Future Directions

BMS-191095 has been found to exert cardioprotective effects in cardiac ischemia/reperfusion injury via dual mechanisms directed at the inhibition of platelet aggregation and the protection of cardiomyocytes . Both these mechanisms are mediated by mitochondrial K ATP . This suggests potential future directions in the research and development of cardioselective mitochondrial K ATP openers like BMS-191095 .

properties

IUPAC Name |

(3R,4S)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-3-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2/c1-22(2)21(28)20(17-11-14(12-24)3-8-18(17)29-22)27(13-19-25-9-10-26-19)16-6-4-15(23)5-7-16/h3-11,20-21,28H,13H2,1-2H3,(H,25,26)/t20-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIKIPXIDLITMP-LEWJYISDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N(CC3=NC=CN3)C4=CC=C(C=C4)Cl)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N(CC3=NC=CN3)C4=CC=C(C=C4)Cl)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 9822753 | |

CAS RN |

166095-21-2 |

Source

|

| Record name | BMS-191095 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166095212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-191095 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6V527OYN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.